Introduction: The Strategic Value of Substituted Benzonitriles
Introduction: The Strategic Value of Substituted Benzonitriles
An In-depth Technical Guide to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile: A Versatile Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile, a substituted aromatic nitrile with significant potential as a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, plausible synthetic routes, expected reactivity, and potential applications, grounded in established chemical principles and data from closely related analogues.
Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is a versatile functional handle and a known bioisostere for various groups like carbonyls and halogens, capable of participating in crucial hydrogen bond interactions within biological targets.[1][2] The presence of a bromine atom on the aromatic ring provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4][5]
3-Bromo-4-isopropoxy-5-methoxybenzonitrile combines these features on a decorated phenyl ring, offering a trifunctional platform for generating molecular complexity. The strategic placement of the isopropoxy and methoxy groups can influence the electronic properties of the ring and provide additional points for interaction or metabolic modulation in a final drug candidate. This guide will explore the chemical attributes that make this molecule a valuable tool for constructing novel molecular entities.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its core properties can be defined. Furthermore, a predictive analysis of its spectroscopic signature can be made based on well-characterized analogues.[6][7]
Core Chemical Properties
A summary of the fundamental physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 515848-62-1 | |
| Molecular Formula | C₁₁H₁₂BrNO₂ | [8] |
| Molecular Weight | 270.12 g/mol | [8] |
| Appearance | Solid (predicted) | |
| SMILES | CC(C)OC1=C(C=C(C=C1Br)C#N)OC | [8] |
| InChI Key | DNCFZWKSHFLLGT-UHFFFAOYSA-N | [8] |
| Predicted XlogP | 3.1 | [8] |
Predicted Spectroscopic Characteristics
The characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile would rely on standard spectroscopic techniques. Below are the predicted key features based on analogous structures.[6][9]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the isopropoxy group protons (a septet for the CH proton around 4.5-4.7 ppm and a doublet for the two methyl groups around 1.3-1.4 ppm). The two aromatic protons would appear as singlets in the aromatic region (around 7.0-7.5 ppm).
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the nitrile carbon (C≡N) between 115-120 ppm.[6] Other key signals would include those for the aromatic carbons, the methoxy carbon (around 56 ppm), and the carbons of the isopropoxy group (CH around 72 ppm and CH₃ around 22 ppm).
-
FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a sharp, strong absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2220-2240 cm⁻¹ region for aromatic nitriles.[6][7] Other characteristic bands would include C-H stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring, and C-O stretches for the ether linkages.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly 1:1 abundance). The predicted monoisotopic mass is 269.0051 Da.[8]
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile can be envisioned starting from commercially available vanillin. This multi-step synthesis leverages standard, high-yielding transformations common in organic synthesis.
Caption: Proposed synthetic route to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.
Causality behind Experimental Choices:
-
Bromination: The synthesis begins with the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are ortho, para-directing. Bromination occurs para to the hydroxyl group and ortho to the methoxy group at the sterically accessible C5 position. Acetic acid is a common solvent for this transformation.
-
O-Isopropylation: The phenolic hydroxyl group of bromovanillin is more acidic than an alcohol and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide undergoes a Williamson ether synthesis with an isopropyl electrophile (e.g., 2-bromopropane).
-
Conversion of Aldehyde to Nitrile: This is a standard two-step, one-pot procedure. First, the aldehyde is converted to an aldoxime using hydroxylamine. The subsequent dehydration of the oxime, often achieved by refluxing with acetic anhydride or other dehydrating agents, yields the nitrile.[10]
Chemical Reactivity and Synthetic Potential
The true value of this compound lies in the versatile reactivity of its functional groups, which can be addressed selectively.
Caption: Key reaction pathways for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.
-
Reactivity of the Aryl Bromide: The C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide variety of substituents at the C3 position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[3][11]
-
Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary or secondary amines.[3]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.[3] The reactivity of aryl bromides in these reactions offers a balance between reactivity and stability, often being preferred over more reactive but less stable aryl iodides or less reactive aryl chlorides.[3][5]
-
-
Reactivity of the Nitrile Group: The nitrile group can be transformed into other important functionalities.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Reduction: Can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.[12]
-
Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, which are important pharmacophores in many drugs.
-
Applications in Drug Discovery and Medicinal Chemistry
While there are no specific drugs reported to be synthesized from this exact intermediate, its structural motifs are highly relevant to pharmaceutical development. Benzonitrile derivatives are key components in numerous approved drugs, including aromatase inhibitors like Letrozole and androgen receptor antagonists such as Enzalutamide.[13]
The utility of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile in a drug discovery workflow would be as a versatile intermediate for building a library of analogues for structure-activity relationship (SAR) studies.
Caption: Workflow for utilizing the target compound in a drug discovery program.
By leveraging the reactivity of the aryl bromide, medicinal chemists can rapidly synthesize a diverse set of compounds where the substituent at the C3 position is varied. This allows for the exploration of the binding pocket of a biological target to optimize potency, selectivity, and pharmacokinetic properties. The isopropoxy and methoxy groups can provide favorable interactions or be modified in later stages of lead optimization.
Experimental Protocols (Hypothetical)
The following protocols are representative methodologies for the synthesis and purification of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile and its derivatives. These are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as needed.
Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (Intermediate)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).
-
Reaction: Add 2-bromopropane (1.5 eq) to the stirred suspension. Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[14][15]
Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile
-
Oxime Formation: Dissolve the aldehyde intermediate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent like ethanol or pyridine. Stir at room temperature until TLC indicates complete consumption of the aldehyde.
-
Dehydration: Add acetic anhydride (3.0 eq) directly to the reaction mixture. Heat the solution to reflux and monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice water. If necessary, neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[14][16]
Safety and Handling
As a brominated aromatic nitrile, this compound should be handled with care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds suggest the following precautions.[17][18][19][20][21]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Toxicology: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a strategically designed chemical building block with considerable potential for applications in drug discovery and organic synthesis. Its value is derived from the versatile and differential reactivity of its aryl bromide and nitrile functional groups. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers to incorporate this promising intermediate into their synthetic programs.
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